2,2-DIMETHYLBUTYRIC-D11 ACID
Description
Properties
CAS No. |
1219804-04-2 |
|---|---|
Molecular Formula |
C6H12O2 |
Molecular Weight |
127.227 |
IUPAC Name |
3,3,4,4,4-pentadeuterio-2,2-bis(trideuteriomethyl)butanoic acid |
InChI |
InChI=1S/C6H12O2/c1-4-6(2,3)5(7)8/h4H2,1-3H3,(H,7,8)/i1D3,2D3,3D3,4D2 |
InChI Key |
VUAXHMVRKOTJKP-BIQBMNTRSA-N |
SMILES |
CCC(C)(C)C(=O)O |
Synonyms |
2,2-DIMETHYLBUTYRIC-D11 ACID |
Origin of Product |
United States |
Advanced Analytical Applications of 2,2 Dimethylbutyric D11 Acid
Principles and Methodological Innovations in Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to a sample. This labeled compound, or internal standard, exhibits nearly identical chemical and physical properties to the native analyte. By measuring the ratio of the native analyte to the isotopically labeled internal standard using a mass spectrometer, highly accurate and precise quantification can be achieved, as this ratio remains constant even with variations in sample preparation and instrument response. libretexts.org
Role of 2,2-DIMETHYLBUTYRIC-D11 ACID as an Internal Standard in Quantitative Analysis
This compound serves as an exemplary internal standard for the quantification of its non-labeled counterpart, 2,2-dimethylbutyric acid. medchemexpress.com Its utility stems from several key characteristics:
Chemical and Physical Similarity: As a deuterated analog, it behaves almost identically to the native compound during sample extraction, derivatization, and chromatographic separation. scispace.com This ensures that any loss of analyte during sample workup is mirrored by a proportional loss of the internal standard, thus preserving the accuracy of the final measurement.
Mass Spectrometric Differentiation: The significant mass difference of eleven daltons between this compound and the unlabeled analyte allows for clear differentiation by the mass spectrometer, preventing signal overlap and ensuring accurate measurement of their respective ion signals.
Predictable Fragmentation: In tandem mass spectrometry (MS/MS), the fragmentation patterns of the deuterated and non-deuterated compounds are typically similar, allowing for the selection of specific and sensitive precursor-to-product ion transitions for both the analyte and the internal standard.
The use of stable isotope-labeled internal standards like this compound is widely recognized as the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). scispace.comkcasbio.com Regulatory agencies often recommend their use due to the enhanced reliability they bring to analytical methods. nih.gov
Correction for Matrix Effects and Analytical Variability in Complex Sample Analysis
A significant challenge in the analysis of complex samples, such as biological fluids or environmental extracts, is the phenomenon of "matrix effects." myadlm.org These effects, caused by co-eluting endogenous components of the sample matrix, can either suppress or enhance the ionization of the analyte in the mass spectrometer's ion source, leading to inaccurate quantification. clearsynth.comchromatographyonline.com
This compound plays a crucial role in mitigating these effects. clearsynth.com Because it co-elutes with the native analyte and has nearly identical ionization properties, it experiences the same degree of ion suppression or enhancement. chromatographyonline.com By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by matrix effects is effectively normalized, leading to more accurate and reliable results. nih.gov This is a significant advantage over using structural analogs as internal standards, which may not co-elute perfectly or experience the same matrix effects. kcasbio.com
However, it is important to note that even with deuterated standards, slight differences in retention time can sometimes occur, potentially leading to differential matrix effects. myadlm.orgnih.gov Careful optimization of chromatographic conditions is therefore essential to ensure complete co-elution of the analyte and its deuterated internal standard. chromatographyonline.com
Chromatographic-Mass Spectrometric (GC-MS and LC-MS) Method Development for Deuterated Analogs
The development of robust and reliable chromatographic methods is fundamental to the successful application of deuterated internal standards like this compound. Both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques for the analysis of such compounds.
For GC-MS analysis of carboxylic acids like 2,2-dimethylbutyric acid, derivatization is often necessary to improve volatility and chromatographic performance. nih.govspringernature.com A common approach is the formation of methyl esters. researchgate.net When using this compound as an internal standard, it is crucial that the derivatization reaction proceeds with similar efficiency for both the labeled and unlabeled compounds.
LC-MS is a highly versatile technique for the analysis of a wide range of compounds, including carboxylic acids, often without the need for derivatization. nih.govyoutube.comresearchgate.net The development of an LC-MS method involves the careful selection of a suitable column, mobile phase composition, and gradient elution profile to achieve optimal separation and sensitivity.
Optimization of Separation Techniques for Isotopic Analogs
A primary goal in the chromatographic separation of an analyte and its deuterated internal standard is to achieve co-elution while separating them from other interfering components in the sample matrix. researchgate.net While extensive deuteration, as in this compound, generally has a minimal impact on chromatographic retention time, slight shifts can occasionally be observed. scispace.comwuxiapptec.com
Several factors can be optimized to ensure proper separation and co-elution:
Column Chemistry: The choice of the stationary phase is critical. For LC, reversed-phase columns, such as C18, are commonly used for the separation of moderately polar compounds like carboxylic acids. youtube.com
Mobile Phase Composition: The composition of the mobile phase, including the organic modifier (e.g., acetonitrile (B52724) or methanol) and additives (e.g., formic acid), can be adjusted to fine-tune the retention and peak shape of the analyte and internal standard. youtube.com
Gradient Elution: A gradient elution program, where the mobile phase composition is changed over the course of the analytical run, allows for the effective separation of compounds with a wide range of polarities. nih.gov
Flow Rate and Temperature: These parameters can also be adjusted to optimize separation efficiency and analysis time. mdpi.com
The overarching goal is to develop a method that provides baseline separation of the analyte of interest from matrix interferences while ensuring that the analyte and its deuterated internal standard elute at the same retention time, thereby experiencing identical matrix effects. chromatographyonline.comnih.gov
Mass Spectrometric Detection Strategies for Deuterated Metabolites
Mass spectrometry offers a highly sensitive and selective means of detecting and quantifying deuterated compounds. Several strategies are employed, particularly in the context of metabolite identification and quantification.
Selected Ion Monitoring (SIM): In this mode, the mass spectrometer is set to monitor only the specific mass-to-charge ratios (m/z) of the analyte and its deuterated internal standard. This enhances sensitivity by increasing the dwell time on the ions of interest.
Multiple Reaction Monitoring (MRM): This is the most common scan mode used in quantitative tandem mass spectrometry (MS/MS). It involves selecting a specific precursor ion for the analyte and its internal standard, fragmenting them in the collision cell, and then monitoring a specific product ion for each. This highly selective technique significantly reduces background noise and improves the signal-to-noise ratio.
High-Resolution Mass Spectrometry (HRMS): HRMS instruments can measure the m/z of ions with very high accuracy, allowing for the confident identification of metabolites based on their elemental composition. mdpi.com When used in conjunction with deuterated standards, the characteristic mass shift provides an additional layer of confirmation. acs.org
Hydrogen/deuterium (B1214612) exchange (HDX) coupled with mass spectrometry is another powerful technique that can aid in the identification of metabolites by revealing the number of exchangeable protons in a molecule. acs.orgacs.org
Development and Validation of Analytical Reference Standards
The reliability of any quantitative analytical method is fundamentally dependent on the quality of the reference standards used for calibration and quality control. nih.gov The development and validation of these standards, including deuterated compounds like this compound, is a meticulous process.
The synthesis of deuterated standards must be carefully controlled to ensure high isotopic purity and chemical stability. iaea.orgnih.govchula.ac.th The final product must be thoroughly characterized to confirm its identity and purity. This typically involves a combination of analytical techniques, including:
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and the positions of the deuterium labels.
Mass Spectrometry: To verify the molecular weight and isotopic enrichment.
Chromatography (GC or LC): To assess chemical purity.
Once a deuterated compound has been synthesized and characterized, it can be used to develop and validate a quantitative analytical method. nih.gov Method validation is a formal process that demonstrates that the analytical procedure is suitable for its intended purpose. nih.gov Key validation parameters include:
Accuracy: The closeness of the measured value to the true value.
Precision: The degree of agreement among individual measurements.
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. nih.gov
Stability: The stability of the analyte in the biological matrix under different storage conditions.
The use of a well-characterized and validated deuterated internal standard like this compound is essential for ensuring the accuracy, precision, and reliability of quantitative analytical data.
Data Tables
Table 1: Properties of this compound and its Unlabeled Analog
| Property | 2,2-DIMETHYLBUTYRIC ACID | This compound |
| Molecular Formula | C6H12O2 | C6HD11O2 |
| Molecular Weight | 116.16 g/mol | 127.23 g/mol |
| CAS Number | 595-37-9 sigmaaldrich.com | 1219804-04-2 |
| Synonyms | 2,2-Dimethylbutanoic acid nih.gov | 2,2-Dimethylbutanoic acid-d11 medchemexpress.com |
Table 2: Typical Mass Spectrometric Transitions for Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 2,2-Dimethylbutyric acid | 117.1 (as [M+H]+) | Varies with method |
| This compound | 128.1 (as [M+H]+) | Varies with method |
Applications in Environmental and Food Science Research (Methodological Focus)
In environmental and food science, the precise and accurate quantification of trace-level compounds is paramount for ensuring safety, quality, and regulatory compliance. The complexity of matrices such as soil, water, food products, and biological tissues presents significant analytical challenges, including signal suppression or enhancement in mass spectrometry. The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of advanced analytical methodologies designed to overcome these challenges. This deuterated analog serves as an ideal internal standard for Stable Isotope Dilution Assays (SIDA), which are recognized as a gold-standard quantification technique. tum.denih.gov
The core principle of using this compound in these assays is that it is chemically identical to its non-labeled counterpart, 2,2-dimethylbutyric acid, but has a different mass due to the replacement of eleven hydrogen atoms with deuterium. This allows it to be distinguished by a mass spectrometer. When a known amount of the deuterated standard is added to a sample at the beginning of the preparation process, it experiences the same extraction inefficiencies, derivatization yields, and matrix effects as the target analyte. tum.deisolife.nl By measuring the ratio of the analyte to the internal standard in the final analysis, accurate quantification can be achieved, as any losses or variations during sample workup affect both compounds equally. nih.gov
Methodologically, the application of this compound is particularly relevant for the analysis of short-chain fatty acids and other small organic molecules in various environmental and food-related samples. medchemexpress.comnih.gov These analyses are often performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). thermofisher.com For GC-MS analysis, carboxylic acids like 2,2-dimethylbutyric acid typically require derivatization to increase their volatility. In food analysis, for instance, determining the profile of free fatty acids can be an indicator of spoilage or adulteration. researchgate.net In environmental science, monitoring for organic acids in water or soil can help track pollution from industrial or agricultural sources. nih.govcore.ac.uk
Detailed Research Findings
While specific published studies focusing solely on the application of this compound in environmental and food matrices are not extensively detailed in publicly accessible literature, its utility can be extrapolated from established analytical protocols for similar compounds. Its classification as an "Internal Standard for Food Isotope-Labeled Fatty Acids" underscores its intended role in this field. medchemexpress.com The analytical approach involves spiking the sample with this compound, followed by extraction, cleanup, and instrumental analysis. The data generated allows for the creation of a calibration curve based on the response ratio of the analyte to the standard, leading to highly reliable quantification.
The following interactive table illustrates a typical methodological setup for the quantification of a target analyte (e.g., 2,2-dimethylbutyric acid or a similar short-chain fatty acid) in a complex matrix using this compound as an internal standard.
Interactive Data Table: Methodological Parameters for Analyte Quantification using this compound
| Parameter | Food Matrix (e.g., Dairy Product) | Environmental Matrix (e.g., Wastewater) |
| Target Analyte | 2,2-Dimethylbutyric acid | Short-chain fatty acids |
| Internal Standard | This compound | This compound |
| Analytical Technique | GC-MS | LC-MS/MS |
| Sample Preparation | Protein precipitation, Liquid-liquid extraction | Solid-phase extraction (SPE) |
| Derivatization | Silylation (e.g., with BSTFA) | Not always required for LC-MS |
| Instrumentation | Single Quadrupole GC-MS | Triple Quadrupole LC-MS/MS |
| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI), Negative |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Multiple Reaction Monitoring (MRM) |
| Quantifier Ion (Analyte) | m/z specific to analyte derivative | m/z specific to analyte |
| Quantifier Ion (IS) | m/z specific to deuterated IS derivative | m/z specific to deuterated IS |
| Purpose of Analysis | Quality control, off-flavor analysis | Contaminant monitoring, exposome studies hmdb.ca |
Investigation of Biochemical Pathways and Mechanistic Insights Using 2,2 Dimethylbutyric D11 Acid As a Tracer
Isotopic Tracing Methodologies for Metabolic Flux Analysis (excluding human clinical studies)
Isotopic tracing is a fundamental technique used to unravel the complexity of metabolic networks. nih.govnih.gov By introducing a stable isotope-labeled compound, such as 2,2-DIMETHYLBUTYRIC-D11 ACID, into a biological system, researchers can follow the path of the labeled atoms through various biochemical reactions. This methodology, often referred to as metabolic flux analysis (MFA), allows for the quantification of the rates (fluxes) of metabolic pathways. nih.govplos.org The use of deuterated compounds like this compound is particularly advantageous due to the significant mass change when deuterium (B1214612) replaces hydrogen, which enhances detection sensitivity. simsonpharma.com
The core principle of isotopic tracing in metabolic flux analysis involves:
Introduction of the Tracer: A known quantity of the isotopically labeled compound is introduced into the system being studied, which could be cell cultures or non-human organisms. mdpi.com
Metabolic Incorporation: The organism or cells metabolize the tracer, incorporating the deuterium atoms into various downstream metabolites. simsonpharma.com
Detection and Analysis: Analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are used to detect and quantify the labeled metabolites. acs.org The pattern and extent of isotope incorporation provide a detailed map of active metabolic pathways.
This approach offers dynamic information about metabolic activities that would otherwise be unattainable through simple metabolite profiling. nih.gov
In Vitro and Non-Human In Vivo Studies of 2,2-Dimethylbutyric Acid Metabolism
The metabolism of 2,2-dimethylbutyric acid has been investigated in various in vitro and non-human in vivo models to understand its biochemical fate. These studies are crucial for elucidating its mechanism of action and identifying its metabolic products.
Identification of Metabolic Transformations and Intermediates (research methodology)
The primary goal of these studies is to identify the metabolic transformations that 2,2-dimethylbutyric acid undergoes. A key structural feature of 2,2-dimethylbutyric acid is the presence of a quaternary α-carbon, which prevents its metabolism through the typical β-oxidation pathway. acs.org This structural characteristic influences its metabolic fate, leading to alternative biotransformation routes. acs.org
Research methodologies to identify these transformations typically involve:
Incubation with Biological Systems: The compound is incubated with in vitro systems like primary hepatocytes or administered to non-human in vivo models. nih.govresearchgate.net
Sample Analysis: Biological samples (e.g., cell lysates, plasma, urine) are collected and analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) to separate and identify metabolites. nih.gov
Metabolite Identification: The structures of the resulting metabolites are elucidated. Studies have shown that 2,2-dimethylbutyric acid undergoes minimal metabolism, with the major metabolites being glucuronide and glycine (B1666218) conjugates. acs.org
One identified metabolite is 2,2-dimethylbutanoic acid-CoA, which is formed in human hepatocytes. medchemexpress.com The formation of this CoA ester is believed to be a key step in its mechanism of action, particularly in the context of its therapeutic potential for certain metabolic disorders. acs.org
Enzymatic Reaction Characterization and Isotope Effects (research methodology)
The use of this compound allows for the detailed characterization of the enzymatic reactions involved in its metabolism through the study of kinetic isotope effects (KIEs). A KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org The replacement of hydrogen with deuterium can significantly alter reaction rates, providing insights into the reaction mechanism. d-nb.infonih.gov
The research methodology for studying isotope effects includes:
Comparative Reaction Rates: The rates of enzymatic reactions are compared using both the non-labeled compound (2,2-dimethylbutyric acid) and its deuterated counterpart (this compound).
Mechanistic Interpretation: The magnitude of the observed KIE can help determine whether a carbon-hydrogen (or carbon-deuterium) bond is broken in the rate-determining step of the reaction. unl.edu A large primary KIE suggests that this bond cleavage is central to the reaction's slowest step. wikipedia.org
These studies are crucial for understanding the specific enzymes that interact with 2,2-dimethylbutyric acid and the precise chemical steps involved in its transformation.
Application in Metabolomics Research for Profiling and Pathway Elucidation
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, heavily relies on advanced analytical techniques where deuterated compounds like this compound play a significant role. acs.org
Integration of Deuterated Standards in Metabolite Quantitation
Accurate quantification of metabolites is a cornerstone of metabolomics. Deuterated compounds are widely used as internal standards in mass spectrometry-based quantification methods. nih.govsigmaaldrich.com Because they are chemically identical to their non-labeled counterparts, they co-elute during chromatography and exhibit similar ionization efficiencies in the mass spectrometer. researchgate.net However, their different masses allow them to be distinguished from the endogenous analyte.
The use of a deuterated internal standard, such as this compound for the quantification of 2,2-dimethylbutyric acid, allows for the correction of variations in sample preparation and instrument response, leading to highly accurate and precise measurements. nih.govmetabolomicscentre.ca
Table 1: Application of Deuterated Standards in Metabolite Quantification
| Analytical Step | Role of Deuterated Standard (e.g., this compound) | Benefit |
| Sample Preparation | Added at the beginning of the extraction process. | Corrects for analyte loss during extraction and sample handling. |
| Chromatographic Separation | Co-elutes with the non-labeled analyte. | Confirms analyte identity based on retention time. |
| Mass Spectrometric Detection | Detected at a different mass-to-charge ratio (m/z). | Allows for ratiometric quantification, minimizing instrument variability. |
Methodological Advances in Stable Isotope Resolved Metabolomics (SIRM)
Stable Isotope Resolved Metabolomics (SIRM) is a powerful extension of metabolomics that uses stable isotope tracers to map metabolic pathways and quantify fluxes. nih.govisotope.comresearchgate.net The use of deuterated tracers like this compound in SIRM studies offers several advantages. The incorporation of deuterium can be tracked through metabolic networks, revealing not only the pathways involved but also the relative contributions of different substrates to a particular metabolite pool. mdpi.com
Recent advances in SIRM methodologies, coupled with high-resolution mass spectrometry and NMR, have enabled the detailed tracking of atoms through complex and compartmentalized metabolic networks. nih.gov This provides an unprecedented level of detail in understanding metabolic reprogramming in various physiological and pathological states.
Advanced Spectroscopic Characterization and Computational Studies of Deuterated Carboxylic Acids
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium-Labeled Compounds
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. In the context of deuterium-labeled compounds, NMR provides detailed information about the extent and position of deuterium (B1214612) incorporation.
For carboxylic acids, the acidic proton (–COOH) typically resonates in the far downfield region of a ¹H NMR spectrum, around 10–12 ppm. libretexts.org This signal is often broad due to hydrogen bonding and its exchange with residual water. libretexts.org A key method for identifying carboxylic acids is to dissolve the sample in deuterium oxide (D₂O). This leads to a rapid exchange of the acidic proton with a deuterium atom, causing the disappearance of the –COOH signal from the spectrum. ntu.edu.sg Protons on the carbon atom alpha to the carboxyl group generally absorb in the 2-3 ppm range. libretexts.org
Deuterium labeling significantly alters ¹H NMR spectra by changing the chemical shifts of nearby protons and affecting signal intensities. studymind.co.uk Since deuterium has a different nuclear spin from protium (B1232500) (¹H), it is not directly observed in ¹H NMR, leading to the disappearance of signals for the replaced protons. studymind.co.uk This simplifies complex spectra and aids in signal assignment.
Secondary deuterium isotope effects can be precisely measured using NMR titration methods, which have shown that deuteration tends to decrease the acidity of carboxylic acids. acs.orgnih.gov For aliphatic acids, this effect diminishes as the deuterium substitution moves further from the hydroxyl group. acs.orgnih.gov In ¹³C NMR, the carbonyl carbon of a carboxylic acid appears around 160–180 ppm. ntu.edu.sg Deuterium substitution can cause small shifts in ¹³C resonances, known as isotope effects, which can provide information about hydrogen bonding. mdpi.com
Interactive Data Table: Typical ¹H and ¹³C NMR Chemical Shifts for Carboxylic Acids
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| Carboxyl Proton (-COOH ) | 10-12 | - | Signal is often broad and disappears upon D₂O exchange. libretexts.orgntu.edu.sg |
| Alpha-Protons (-C H-COOH) | 2-3 | 20-40 | libretexts.orgntu.edu.sg |
| Carbonyl Carbon (-C OOH) | - | 160-180 | ntu.edu.sg |
Infrared and Raman Spectroscopy for Isotopic Signature Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is highly sensitive to isotopic substitution. The increased mass of deuterium compared to protium leads to a predictable lowering of vibrational frequencies for bonds involving deuterium.
In the IR spectrum of a typical carboxylic acid, the most characteristic absorptions are the O-H stretch and the C=O (carbonyl) stretch. Carboxylic acids in condensed phases usually exist as hydrogen-bonded dimers, which results in a very broad and strong O-H stretching band from approximately 2500 to 3300 cm⁻¹. libretexts.org The carbonyl stretching frequency for these dimers is observed near 1710 cm⁻¹. libretexts.org
Upon deuteration of the carboxylic acid group (to -COOD), the O-D stretching frequency shifts to a lower wavenumber due to the heavier mass of deuterium. Studies on deuterated acetic acid (CH₃COOD) show how isotopic substitution aids in the assignment of vibrational frequencies. royalsocietypublishing.org Similarly, the C-D stretching vibrations appear at lower frequencies than C-H stretches. For example, in deuterated formic acid (DCOOH), the C-D stretch is observed at a lower frequency compared to the C-H stretch in HCOOH. rsc.org
Raman spectroscopy provides complementary information. It is particularly useful for studying symmetric vibrations and for measurements in aqueous solutions. psu.edu Studies on deuterated acetic acids have utilized Raman spectroscopy to differentiate between various isotopologues and to understand the effects of isotopic substitution on the molecular structure. royalsocietypublishing.org The technique has also been used to monitor H/D exchange in mechanochemical reactions involving deuterated carboxylic acids. researchgate.net
Interactive Data Table: Characteristic IR Absorptions for Carboxylic Acids and Their Deuterated Analogues
| Vibrational Mode | Typical Frequency (cm⁻¹) (Protium) | Expected Shift upon Deuteration | Reference |
| O-H Stretch (dimer) | 2500-3300 (broad) | Shifts to lower frequency (O-D stretch) | libretexts.org |
| C-H Stretch | 2850-3000 | Shifts to lower frequency (C-D stretch) | libretexts.org |
| C=O Stretch (dimer) | ~1710 | Minor shift | libretexts.org |
Computational Chemistry Approaches for Predicting Isotope Effects and Molecular Dynamics
Computational chemistry offers powerful tools to predict and understand the effects of isotopic substitution. Ab initio calculations and density functional theory (DFT) can be used to compute vibrational frequencies, zero-point energies (ZPE), and thermodynamic properties of both normal and deuterated molecules.
These computational methods have been successfully applied to study secondary deuterium isotope effects on the acidity of carboxylic acids. acs.orgnih.gov Theoretical calculations support experimental findings that deuteration decreases acidity. The origin of this effect lies in the differences in ZPE between the acid and its conjugate base. acs.orgnih.gov The ZPE of a C-H bond is higher than that of a C-D bond, and changes in these energies upon deprotonation lead to the observed isotope effect. rsc.org
Computational models can also predict how solvation affects isotope effects. While gas-phase calculations often overestimate the magnitude of these effects, including solvent models can bring the predictions closer to experimental values observed in solution. rsc.orgmdpi.com For instance, studies on formic and acetic acids have shown that including water molecules in the calculations reduces the computed isotopic ΔpKa, aligning better with experimental data. rsc.org
Molecular dynamics simulations can further elucidate the behavior of deuterated compounds, providing a dynamic picture of molecular motion and intermolecular interactions, such as hydrogen/deuterium bonding. mdpi.com
Electron-Induced Decomposition Studies of Deuterated Carboxylate Complexes (e.g., Ag(I) 2,2-dimethylbutanoate-d11)
Electron-induced decomposition is a key process in techniques like focused electron beam induced deposition (FEBID), a method for fabricating nanostructures. The study of how precursor molecules fragment under electron bombardment is crucial for designing efficient precursors.
Research on silver(I) carboxylates, including Ag(I) 2,2-dimethylbutanoate, has shown that these complexes are promising precursors for depositing high-purity silver. mdpi.comnih.gov Upon electron impact, these complexes undergo fragmentation. The primary decomposition pathway for aliphatic silver(I) carboxylates involves the loss of a volatile and stable carbon dioxide (CO₂) molecule. mdpi.comresearchgate.net The remaining alkyl radical then typically converts into a stable and equally volatile alkene. mdpi.comnih.gov
For Ag(I) 2,2-dimethylbutanoate, electron-induced fragmentation leads to the loss of CO₂ and the formation of a C₅H₁₁• radical. mdpi.com This radical can then form a stable C₅H₁₀ alkene, such as 2-methyl-2-butene, which desorbs from the surface. mdpi.com The efficiency of this process is critical for achieving high metal content in the deposited material. researchgate.net
The use of deuterated ligands like 2,2-dimethylbutanoate-d11 in these studies would be highly informative. Mass spectrometry of the volatile products would allow for precise tracking of the fragmentation pathways. For example, observing deuterated alkene fragments would confirm the proposed decomposition mechanism and provide detailed insights into any hydrogen (or deuterium) rearrangement processes that may occur. nih.gov Resonant electron capture mass spectrometry on deuterium-labeled fatty acids has previously been used to elucidate the structures of fragment ions and understand complex rearrangement mechanisms. nih.gov
Interactive Data Table: Expected Volatile Products from Electron-Induced Decomposition of Ag(I) 2,2-dimethylbutanoate-d11
| Precursor Fragment | Expected Volatile Product | m/z of Deuterated Product |
| Carboxylate Group | Carbon Dioxide (CO₂) | 44 |
| Alkyl-d11 Group | Alkene-d10 (e.g., 2-methyl-d3-2-butene-d7) | 80 (for C₅D₁₀) |
Future Directions and Emerging Research Opportunities for 2,2 Dimethylbutyric D11 Acid
Development of Novel Deuteration Methodologies with Enhanced Selectivity and Yield
The future utility of 2,2-DIMETHYLBUTYRIC-D11 ACID and similar complex deuterated standards hinges on the continuous evolution of synthetic methods that offer greater precision, efficiency, and scalability. Research is actively pursuing novel deuteration methodologies to overcome the limitations of traditional approaches, focusing on enhancing site-selectivity and maximizing deuterium (B1214612) incorporation yields.
Emerging strategies are moving beyond classical methods, which often require harsh conditions or pre-functionalized starting materials. nih.gov Key areas of development include:
Photoredox and Hydrogen Atom Transfer (HAT) Catalysis : A promising strategy for the deuteration of aliphatic carboxylic acids involves the synergy of photoredox and HAT catalysis. nih.govrsc.orgresearchgate.net This mild and practical method allows for the precise installation of deuterium atoms from D₂O at specific sites, achieving excellent deuterium incorporation (up to 99%) even in complex molecules with various functional groups. nih.govrsc.orgresearchgate.net The scalability of this process has been demonstrated using recirculation reactors, making it a viable option for preparing deuterated compounds on a preparative scale. nih.govrsc.org
Transition-Metal-Catalyzed C-H Activation : The direct exchange of hydrogen for deuterium via transition-metal-catalyzed C-H activation is a powerful tool for late-stage isotopic labeling. dntb.gov.uaacs.orgchemrxiv.org Various metals have shown efficacy:
Palladium (Pd) : Ligand-enabled palladium catalysis facilitates hydrogen isotope exchange in organic compounds, allowing for the late-stage introduction of deuterium. dntb.gov.ua
Iridium (Ir) : Iridium-based catalysts are well-established for hydrogen isotope exchange (HIE), often directed by functional groups within the substrate molecule. rsc.org
Manganese (Mn) : As an inexpensive and abundant earth metal, manganese is a desirable candidate for C-H activation, with research exploring its potential for directed deuteration. rsc.org
Silver (Ag) : Silver-catalyzed C-H bond deuteration has been shown to be effective for five-membered aromatic heterocycles, a common scaffold in pharmaceuticals. nih.gov
Catalytic Transfer Deuteration : This technique offers a highly selective method for deuterating unsaturated bonds, such as those in alkenes and alkynes. nih.govmarquette.edu Copper-catalyzed transfer hydrodeuteration, for example, can precisely incorporate one deuterium and one hydrogen atom across a double bond with high fidelity. nih.gov This method provides an alternative to hydrogen isotope exchange reactions, which can sometimes result in complex mixtures of isotopologues. nih.gov
These advanced methodologies promise to make complex deuterated standards like this compound more accessible and cost-effective, thereby broadening their research and diagnostic applications.
Table 1: Comparison of Modern Deuteration Methodologies
| Methodology | Catalyst Type | Deuterium Source | Key Advantages | Relevant Compounds |
|---|---|---|---|---|
| Photoredox/HAT Catalysis | Organic Dye/Thiol | D₂O | Mild conditions, high D-incorporation, high functional group tolerance, scalable. nih.govrsc.org | Aliphatic Carboxylic Acids. nih.govrsc.org |
| C-H Activation | Palladium, Iridium, Manganese, Silver | D₂ Gas, Deuterated Solvents | Late-stage functionalization, high regioselectivity via directing groups. nih.govdntb.gov.uarsc.org | Arenes, Heterocycles, Pharmaceuticals. nih.govacs.org |
| Catalytic Transfer Deuteration | Copper, Iridium | Deuterated Alcohols, D₂O | Precise control of deuterium placement, high selectivity for unsaturated bonds. nih.govmarquette.edu | Alkenes, Alkynes. marquette.edu |
Expansion of Analytical Applications in Diverse Scientific Disciplines
Deuterated compounds such as this compound are invaluable tools in analytical chemistry, primarily serving as internal standards for quantitative analysis by mass spectrometry (MS). clearsynth.comscioninstruments.com The nearly identical chemical behavior to the unlabeled analyte, combined with a distinct mass difference, allows for precise correction of matrix effects and variations during sample preparation and analysis. scioninstruments.comtexilajournal.com Future research will see the expansion of these applications into increasingly diverse and complex scientific disciplines.
Pharmaceutical and Clinical Research : In drug discovery and development, deuterated standards are critical for absorption, distribution, metabolism, and excretion (ADME) studies. princeton.eduacs.org They enable accurate quantification of drug candidates and their metabolites in biological matrices like plasma and whole blood. texilajournal.comprinceton.edu Given that 2,2-dimethylbutyric acid is a known metabolite of the drug simvastatin, this compound is an ideal internal standard for pharmacokinetic and clinical monitoring studies of this widely used pharmaceutical. nih.gov
Metabolomics : The comprehensive study of metabolites in a biological system relies heavily on accurate quantification. Deuterated standards are essential for targeted metabolomics to quantify specific small molecules in complex samples. nih.gov For instance, 2,2-dimethylbutyric acid has been identified in human blood, and its deuterated analog can be used to develop robust quantitative assays for studying metabolic pathways and identifying potential disease biomarkers. nih.gov
Environmental Science : The monitoring of pollutants and contaminants in environmental samples is another key application. clearsynth.com Deuterated standards help ensure the accuracy and reliability of measurements of pesticides, industrial byproducts, and other xenobiotics in soil, water, and air. wisdomlib.org
Food and Beverage Industry : Deuterium oxide is used in analytical traceability systems to verify the origin and authenticity of food products through highly sensitive mass spectrometry. zeochem.com
The increasing availability of complex deuterated standards will drive innovation in these and other fields, enabling more precise and reliable quantitative analysis. clearsynth.com
Table 2: Current and Future Analytical Applications
| Scientific Discipline | Specific Application | Role of Deuterated Standard |
|---|---|---|
| Pharmaceuticals | Therapeutic Drug Monitoring, ADME Studies. texilajournal.comprinceton.edu | Accurate quantification of drugs and metabolites in biological fluids. texilajournal.com |
| Metabolomics | Targeted metabolite quantification, metabolic flux analysis. nih.gov | Internal standard for LC-MS based analysis of endogenous compounds. nih.gov |
| Environmental Science | Pollutant monitoring. clearsynth.com | Correction for matrix effects in complex environmental samples. wisdomlib.org |
| Food Science | Authenticity and traceability studies. zeochem.com | Tracer for verifying product origin and composition. zeochem.com |
Advanced Modeling and Simulation for Isotopic Tracer Studies
Computational chemistry and simulation are becoming indispensable for designing and interpreting isotopic tracer studies. Advanced modeling allows researchers to predict the behavior of deuterated compounds like this compound, optimizing experimental design and providing deeper mechanistic insights.
A key area of focus is the calculation of the Kinetic Isotope Effect (KIE), which describes the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. scispace.com The C-D bond is stronger than the C-H bond, leading to a higher activation energy for reactions involving C-D bond cleavage. scispace.com Modeling the KIE is crucial for understanding how deuteration will affect the metabolic fate of a drug or metabolite. acs.org
Several software packages are available to compute KIEs and model molecular behavior:
Kinisot : This Python-based program computes kinetic isotope effects from the output files of quantum chemistry software like Gaussian. github.comyoutube.com It utilizes the Bigeleisen-Mayer equation to calculate KIEs from harmonic vibrational frequencies of the ground and transition states. github.com
ISOEFF98 : A program specifically designed to calculate kinetic and equilibrium isotope effects, providing detailed analysis for mechanistic studies. xph.co.nzresearchgate.net
Kintecus : A chemical kinetics software used to model and simulate complex reaction networks, including those in combustion, atmospheric, and biological systems. kintecus.com It can be used to fit rate constants and other parameters against experimental data, incorporating isotopic effects. kintecus.com
These computational tools enable researchers to perform in silico experiments, predicting how a deuterated tracer will be processed and distributed within a biological system. This predictive power helps refine hypotheses before undertaking complex and expensive experimental work.
Table 3: Software for Modeling Isotopic Tracer Studies
| Software | Primary Function | Input Data | Key Output |
|---|---|---|---|
| Kinisot | Computes Kinetic Isotope Effects (KIEs). github.com | Gaussian output files (ground and transition states). github.com | KIE values, Reduced Isotopic Partition Function Ratios. github.com |
| ISOEFF98 | Calculates kinetic and equilibrium isotope effects. xph.co.nz | Gaussian output files and a specific input file. xph.co.nz | KIE calculations for specified isotopic substitutions. xph.co.nz |
| Kintecus | Simulates and models complex chemical kinetics. kintecus.com | Chemical reaction models, experimental datasets. kintecus.com | Optimized rate constants, concentration profiles over time. kintecus.com |
Addressing Current Challenges in the Synthesis and Application of Complex Deuterated Standards
Despite significant progress, the synthesis and application of complex deuterated standards like this compound are not without challenges. Addressing these hurdles is a key focus of future research to broaden the accessibility and reliability of these critical analytical tools.
Synthesis and Purification :
Selectivity and Yield : Achieving site-specific deuteration with high levels of isotopic enrichment remains a primary challenge, particularly in molecules with multiple, chemically similar C-H bonds. nih.govarizona.edu Many HIE reactions can produce mixtures of isotopologues that are difficult to separate and characterize. nih.gov
Cost and Scalability : The synthesis of deuterated compounds can be time-consuming and costly, involving expensive reagents and multi-step processes. arizona.educlearsynth.com Developing scalable and cost-effective methods is crucial for meeting the increasing demand from research and industry. nih.govarizona.edu
Purification : The purification of deuterated compounds to the high degree required for use as analytical standards presents a significant challenge, necessitating advanced chromatographic and analytical techniques. nih.govresearchgate.net
Characterization and Quality Control :
Isotopic Purity : Accurately determining the isotopic enrichment and confirming the structural integrity of the final compound is critical. rsc.org This requires a combination of high-resolution mass spectrometry (HR-MS) to determine isotopic distribution and nuclear magnetic resonance (NMR) spectroscopy to confirm the location of the deuterium labels. rsc.org
Isotopic Stability : A significant drawback of deuterium labels is the potential for back-exchange, where the deuterium atom is lost and replaced by a protium (B1232500) atom from the surrounding solution or under certain mass spectrometry conditions. hilarispublisher.com Careful selection of the labeling site to ensure the C-D bond is stable is a critical consideration during the design of deuterated standards. hilarispublisher.com
Overcoming these challenges through the development of more robust synthetic methodologies and more rigorous analytical characterization protocols will enhance the quality and reliability of complex deuterated standards, solidifying their role in precision-driven scientific research. arizona.edu
Table 4: Summary of Key Challenges
| Category | Specific Challenge | Potential Solutions/Research Focus |
|---|---|---|
| Synthesis | Achieving high site-selectivity and isotopic enrichment. nih.gov | Development of novel catalysts and reaction conditions (e.g., photoredox, C-H activation). nih.govdntb.gov.ua |
| Synthesis | High cost and poor scalability of current methods. arizona.educlearsynth.com | Use of inexpensive deuterium sources (D₂O), development of one-pot or continuous flow processes. nih.gov |
| Application | Isotopic instability and potential for H/D back-exchange. hilarispublisher.com | Strategic selection of labeling positions at non-labile sites. hilarispublisher.com |
| Characterization | Accurate determination of isotopic purity and label location. rsc.org | Combined use of HR-MS and multi-dimensional NMR spectroscopy. rsc.org |
Q & A
Q. How can researchers verify the isotopic purity of 2,2-dimethylbutyric-d11 acid in synthetic applications?
Isotopic purity is critical for accurate tracer studies. Methodologically:
- Mass Spectrometry (MS) : Use high-resolution MS to quantify deuterium incorporation. Peaks corresponding to non-deuterated fragments (e.g., m/z 117 for non-labeled acid vs. m/z 128 for deuterated) indicate impurities .
- Nuclear Magnetic Resonance (NMR) : Analyze H-NMR spectra to confirm deuterium distribution. Absence of proton signals at δ 1.0–1.2 ppm (characteristic of methyl groups in non-deuterated analogs) validates purity .
- Isotopic Enrichment Calculations : Compare experimental molecular weight (127.2261 g/mol) with theoretical values; deviations >0.5% suggest impurities .
Q. What analytical techniques are optimal for characterizing this compound in biological matrices?
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Employ reverse-phase C18 columns with mobile phases (e.g., 0.1% formic acid in acetonitrile/water) to separate the compound from biological interferents. Use MRM transitions (e.g., m/z 129 → 85) for quantification .
- Gas Chromatography (GC-MS) : Derivatize the acid to its methyl ester using BF₃-methanol, then monitor deuterium retention in fragmentation patterns .
- Internal Standardization : Co-spike with C-labeled analogs to correct for matrix effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in metabolic flux data when using this compound as a tracer?
Contradictions often arise from isotopic dilution or compartmentalization. Strategies include:
- Compartment-Specific Sampling : Isolate mitochondrial vs. cytosolic fractions to assess localized tracer distribution .
- Kinetic Modeling : Apply Michaelis-Menten-based models to differentiate enzyme saturation effects from isotopic scrambling .
- Cross-Validation : Compare results with orthogonal tracers (e.g., C-glucose) to identify systemic biases .
Q. What experimental design considerations are critical for ensuring reproducibility in studies using this compound?
- Stability Testing : Pre-screen the compound under experimental conditions (pH, temperature) to rule out deuterium exchange. For example, incubate at 37°C in PBS for 24 hours and re-analyze isotopic integrity via MS .
- Blind Replication : Assign independent teams to repeat key experiments, using standardized protocols to minimize operator bias .
- Negative Controls : Include non-deuterated analogs to distinguish isotope-specific effects from background metabolic activity .
Q. How can researchers optimize synthetic routes for this compound to achieve >99% deuterium incorporation?
Advanced synthesis requires:
- Deuterium Source Selection : Use D₂O or deuterated reagents (e.g., CD₃MgBr) in Grignard reactions to minimize proton contamination .
- Catalytic Exchange : Apply Pd/C or Rh catalysts under D₂ gas to enhance deuteration at sterically hindered sites .
- Post-Synthesis Purification : Perform recrystallization in deuterated solvents (e.g., DMSO-d₆) to remove protonated byproducts .
Data Analysis & Interpretation
Q. What statistical approaches are recommended for analyzing small-sample datasets involving this compound?
- Bayesian Hierarchical Modeling : Account for variability in isotopic enrichment across biological replicates .
- Non-Parametric Tests : Use Wilcoxon signed-rank tests for non-normal distributions, especially in low-n metabolomics studies .
- False Discovery Rate (FDR) Correction : Apply Benjamini-Hochberg adjustments to mitigate Type I errors in high-throughput screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
